molecular formula C8H13ClN2O4 B140140 (S)-5-Amino-2-((R)-2-chloropropanamido)-5-oxopentanoic acid CAS No. 159141-33-0

(S)-5-Amino-2-((R)-2-chloropropanamido)-5-oxopentanoic acid

Cat. No. B140140
M. Wt: 236.65 g/mol
InChI Key: JAKFXLPGGKWCLJ-UHNVWZDZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the conditions of the reaction, the products formed, and the mechanism of the reaction .


Physical And Chemical Properties Analysis

This includes properties such as melting point, boiling point, solubility, optical activity, and reactivity. These properties can be determined through various experimental techniques .

Scientific Research Applications

Biosynthesis and Bioactive Compounds

  • (S)-5-Amino-2-((R)-2-chloropropanamido)-5-oxopentanoic acid, also known as 5-aminolevulinic acid, is a precursor in the biosynthesis of biologically active porphyrins such as chlorophyll and heme, which are central to processes like photosynthesis and oxygen transport (Shrestha‐Dawadi & Lugtenburg, 2003).

Synthesis and Chemical Study

  • A synthetic scheme for preparing any isotopomer of 5-aminolevulinic acid in high yield is described, facilitating research into various biochemical processes (Shrestha‐Dawadi & Lugtenburg, 2003).
  • The synthesis of 5-aminolevulinic acid hydrochloride from levulinic acid is achieved through a process involving esterification and bromination, illustrating the chemical versatility and potential applications in various fields (Yuan, 2006).

Biological Activities

  • Compounds structurally related to 5-aminolevulinic acid exhibit inhibitory activities against tyrosinase, indicating potential uses in cosmetic applications for anti-browning effects and skin whitening (Zheng et al., 2010).

Electrosynthesis Methods

  • The electroreduction of methyl 5-nitro-4-oxopentanate to 5-aminolevulinic acid hydrochloride highlights the applications of electrochemical methods in synthesizing biochemically significant compounds (Konarev, Lukyanets, & Negrimovskii, 2007).

Enzymatic Studies

  • The interaction of 5-chloro-4-oxopentanoic acid with pyruvate kinase, and its modification of cysteine groups, provides insights into enzyme function and potential applications in enzyme inhibition studies (Chalkley & Bloxham, 1976).

Safety And Hazards

This involves studying the toxicity, flammability, and environmental impact of the compound. Information on safety and hazards is typically found in the compound’s Material Safety Data Sheet .

Future Directions

This could involve potential applications of the compound, areas of research that need further exploration, and how the compound could be modified to improve its properties or reduce its side effects .

properties

IUPAC Name

(2S)-5-amino-2-[[(2R)-2-chloropropanoyl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13ClN2O4/c1-4(9)7(13)11-5(8(14)15)2-3-6(10)12/h4-5H,2-3H2,1H3,(H2,10,12)(H,11,13)(H,14,15)/t4-,5+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAKFXLPGGKWCLJ-UHNVWZDZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(CCC(=O)N)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)N[C@@H](CCC(=O)N)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50570268
Record name N~2~-[(2R)-2-Chloropropanoyl]-L-glutamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50570268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-5-Amino-2-((R)-2-chloropropanamido)-5-oxopentanoic acid

CAS RN

159141-33-0
Record name N~2~-[(2R)-2-Chloropropanoyl]-L-glutamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50570268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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